An In-depth Technical Guide on the Biological Function of Human Gastrin I (1-14)
An In-depth Technical Guide on the Biological Function of Human Gastrin I (1-14)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Gastrin I (1-14), a peptide fragment of the gastrointestinal hormone gastrin, plays a significant role in gastric physiology. This document provides a comprehensive overview of the biological functions of human Gastrin I (1-14), focusing on its molecular interactions, signaling pathways, and physiological effects. This guide is intended for researchers, scientists, and professionals in drug development seeking a detailed understanding of this peptide's mechanism of action and its implications in health and disease.
Introduction
Gastrin is a key peptide hormone responsible for the stimulation of gastric acid secretion[1]. It exists in various isoforms, with Gastrin I (1-14) being a fragment of the full-length Gastrin I (Gastrin-17)[2][3][4]. While Gastrin-17 is a major bioactive form, the (1-14) fragment also demonstrates biological activity, primarily through its interaction with the cholecystokinin (B1591339) B (CCK2) receptor[5]. This guide delves into the specific functions and underlying molecular mechanisms of human Gastrin I (1-14).
Molecular Profile
| Property | Value |
| Full Name | Gastrin I (1-14), human |
| Sequence | Glp-Gly-Pro-Trp-Leu-Glu-Glu-Glu-Glu-Glu-Ala-Tyr-Gly-Trp |
| Molecular Weight | ~1704 Da |
| CAS Number | 100940-57-6 |
Core Biological Functions
Stimulation of Gastric Acid Secretion
The primary and most well-documented function of gastrin peptides, including Gastrin I (1-14), is the stimulation of gastric acid secretion from parietal cells in the stomach[1][5]. This process is initiated by the binding of Gastrin I (1-14) to the CCK2 receptors on these cells[5].
Mitogenic and Trophic Effects
Gastrin peptides are known to have mitogenic and trophic effects on the gastrointestinal mucosa, promoting cell proliferation and growth[6]. While specific data for the (1-14) fragment is limited, full-length Gastrin I has been shown to stimulate gastric epithelial cell proliferation with high potency[7]. These effects are also mediated through the CCK2 receptor and subsequent activation of downstream signaling cascades.
Role in Gastrointestinal Cancer
There is a growing body of evidence linking gastrin and its receptors to the development and progression of gastrointestinal cancers[6][8]. Gastrin signaling can promote cancer cell proliferation, inhibit apoptosis, and contribute to tumor growth[6]. The expression of gastrin and its receptor has been observed in various gastrointestinal malignancies, suggesting a potential role for gastrin peptides, including the (1-14) fragment, in tumorigenesis[8].
Quantitative Data
| Ligand | Receptor | Assay Type | Value | Cell Line/System |
| Gastrin I (human) | CCK2 | Proliferation EC50 | 6.2 pM | Gastric Epithelial Cells |
| Gastrin I (human) | CCK2 | Histamine Secretion EC50 | 0.014 nM | Gastric Mucosal Cells |
| Gastrin | CCK2 | Binding Affinity (Ki) | 0.3 - 1 nM | - |
| Netazepide (antagonist) | human CCK2 | Binding Affinity (Ki) | 0.19 nM | Cloned human gastrin/CCK2 receptors |
Note: The EC50 values are for the full-length Gastrin I (human) and serve as a reference for the expected potency of gastrin peptides.
Signaling Pathways
The biological effects of Gastrin I (1-14) are primarily mediated through the activation of the CCK2 receptor, a G-protein coupled receptor (GPCR). The binding of Gastrin I (1-14) to the CCK2 receptor initiates a cascade of intracellular signaling events.
Gq-PLC-IP3/DAG Pathway
Upon ligand binding, the CCK2 receptor couples to Gq proteins, which in turn activate Phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates Protein Kinase C (PKC)[5].
MAPK/ERK Pathway
The activation of the CCK2 receptor by gastrin peptides also leads to the stimulation of the Mitogen-Activated Protein Kinase (MAPK) cascade, specifically the Extracellular signal-Regulated Kinase (ERK) pathway. This pathway is crucial for cell proliferation, differentiation, and survival. The activation of PKC can, in turn, activate the Raf-MEK-ERK cascade.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the biological function of gastrin peptides.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Kd or Ki) of Gastrin I (1-14) to the CCK2 receptor.
Cell Line: AR42J cells (rat pancreatic acinar cell line) or other cell lines stably expressing the human CCK2 receptor.
Protocol:
-
Membrane Preparation:
-
Culture AR42J cells to confluency.
-
Harvest cells and homogenize in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing protease inhibitors).
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the supernatant at high speed to pellet the cell membranes.
-
Resuspend the membrane pellet in a suitable assay buffer.
-
-
Binding Reaction:
-
In a 96-well plate, add the cell membrane preparation.
-
Add a constant concentration of a radiolabeled ligand that binds to the CCK2 receptor (e.g., ¹²⁵I-Gastrin-17).
-
Add increasing concentrations of unlabeled Gastrin I (1-14) (competitor).
-
For total binding, add only the radiolabeled ligand. For non-specific binding, add a high concentration of an unlabeled competitor.
-
Incubate at a controlled temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).
-
-
Separation and Detection:
-
Rapidly filter the reaction mixture through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold buffer to remove unbound radioactivity.
-
Measure the radioactivity retained on the filters using a gamma counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration to generate a competition curve.
-
Determine the IC50 value (concentration of competitor that inhibits 50% of specific binding).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.
-
In Vitro Gastric Acid Secretion Assay
This assay measures the ability of Gastrin I (1-14) to stimulate acid secretion from isolated gastric glands.
System: Isolated rabbit gastric glands.
Protocol:
-
Gastric Gland Isolation:
-
Isolate the gastric mucosa from a rabbit stomach.
-
Digest the mucosa with collagenase to release individual gastric glands.
-
Wash and resuspend the isolated glands in a suitable buffer.
-
-
Acid Secretion Measurement (Aminopyrine Accumulation):
-
Pre-incubate the gastric glands with the weak base ¹⁴C-labeled aminopyrine (B3395922).
-
Add increasing concentrations of Gastrin I (1-14) to the glands.
-
Incubate at 37°C for a defined period (e.g., 30-60 minutes). In acidic compartments, aminopyrine becomes protonated and trapped.
-
Separate the glands from the incubation medium by centrifugation.
-
Lyse the glands and measure the accumulated radioactivity using a scintillation counter.
-
-
Data Analysis:
-
The amount of accumulated aminopyrine is proportional to the level of acid secretion.
-
Plot the aminopyrine accumulation against the logarithm of the Gastrin I (1-14) concentration to generate a dose-response curve.
-
Determine the EC50 value (concentration that produces 50% of the maximal response).
-
Intracellular Calcium Mobilization Assay
This assay measures the increase in intracellular calcium concentration in response to Gastrin I (1-14) stimulation.
Cell Line: AGS cells (human gastric adenocarcinoma cell line) or other CCK2R-expressing cells.
Protocol:
-
Cell Preparation:
-
Culture AGS cells on glass coverslips or in 96-well plates suitable for fluorescence microscopy.
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) by incubating them in a buffer containing the dye.
-
-
Calcium Imaging:
-
Place the coverslip or plate on an inverted fluorescence microscope equipped with a calcium imaging system.
-
Perfuse the cells with a physiological saline solution.
-
Establish a baseline fluorescence reading.
-
Add Gastrin I (1-14) to the perfusion solution and record the change in fluorescence intensity over time.
-
-
Data Analysis:
-
For ratiometric dyes like Fura-2, calculate the ratio of fluorescence emission at two different excitation wavelengths.
-
For single-wavelength dyes like Fluo-4, measure the change in fluorescence intensity.
-
The increase in fluorescence ratio or intensity reflects the rise in intracellular calcium concentration.
-
Quantify the peak response and the kinetics of the calcium transient.
-
Western Blot for ERK Phosphorylation
This assay detects the activation of the ERK signaling pathway by measuring the phosphorylation of ERK1/2.
Cell Line: Gastric cancer cell lines (e.g., AGS) or other relevant cell types.
Protocol:
-
Cell Treatment and Lysis:
-
Culture cells to a suitable confluency and serum-starve them to reduce basal ERK activity.
-
Treat the cells with various concentrations of Gastrin I (1-14) for different time points.
-
Lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation.
-
-
Protein Quantification and Electrophoresis:
-
Determine the protein concentration of the cell lysates.
-
Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
-
Immunoblotting:
-
Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for phosphorylated ERK1/2 (p-ERK).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
-
Data Analysis:
-
To normalize for protein loading, strip the membrane and re-probe with an antibody against total ERK1/2.
-
Quantify the band intensities for p-ERK and total ERK using densitometry software.
-
Express the results as the ratio of p-ERK to total ERK.
-
Conclusion
Human Gastrin I (1-14) is a biologically active fragment of Gastrin I that primarily functions through the CCK2 receptor to stimulate gastric acid secretion and influence cell proliferation. Its involvement in key signaling pathways such as the Gq-PLC and MAPK/ERK cascades highlights its importance in both normal physiological processes and pathological conditions like gastrointestinal cancer. The experimental protocols detailed in this guide provide a framework for the further investigation of Gastrin I (1-14) and its potential as a therapeutic target or diagnostic marker. Further research is warranted to elucidate the specific quantitative aspects of its bioactivity and its precise role in various cellular contexts.
References
- 1. Gastrointestinal Hormones | Annual Reviews [annualreviews.org]
- 2. gastrin | MedChemExpress (MCE) Life Science Reagents [medchemexpress.eu]
- 3. Gastrin I (1-14), human | TargetMol [targetmol.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Gastrin I (1-14), human - Echelon Biosciences [echelon-inc.com]
- 6. Gastrin: From Physiology to Gastrointestinal Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. rndsystems.com [rndsystems.com]
- 8. frontiersin.org [frontiersin.org]
